5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure This compound features a sulfonyl group attached to a difluorophenyl ring, which is further connected to a bicyclic framework containing an oxygen and nitrogen atom
Mechanism of Action
Target of Action
The primary target of the compound 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22Similar compounds have been found to inhibit penicillin-binding protein 2a (pbp2a) . PBP2a is a protein that plays a crucial role in the crosslinking of the cell wall in certain bacteria .
Mode of Action
The exact mode of action of 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22Compounds with similar structures have been found to inhibit pbp2a . This inhibition is achieved by binding to the allosteric active site of PBP2a, rendering certain bacteria sensitive to the effects of conventional β-lactam antibiotics .
Biochemical Pathways
The specific biochemical pathways affected by 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22The inhibition of pbp2a can affect the crosslinking of the bacterial cell wall . This can lead to the weakening of the cell wall and eventually the death of the bacteria .
Result of Action
The molecular and cellular effects of the action of 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22The inhibition of pbp2a can lead to the weakening of the bacterial cell wall, which can eventually lead to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The difluorophenyl ring can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new drugs.
Medicine: Its potential as an inhibitor of specific enzymes or receptors can be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Aspermerodione: A fungal metabolite with a similar bicyclic structure, known for its inhibitory activity against penicillin-binding protein 2a.
Longeracemine: An alkaloid with a highly functionalized 2-azabicyclo[2.2.1]heptane core, exhibiting various biological activities.
N,N′-diarylsquaramide: A compound containing a bicyclo[2.2.1]heptane framework, known for its antagonistic activity against CXCR2.
Uniqueness
5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[221]heptane stands out due to its unique combination of a sulfonyl group, difluorophenyl ring, and bicyclic structure
Properties
IUPAC Name |
5-(2,6-difluorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3S/c12-9-2-1-3-10(13)11(9)18(15,16)14-5-8-4-7(14)6-17-8/h1-3,7-8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJRTOZWKDUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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